3-Bromo-5-difluoromethoxy-benzoic acid methyl ester
Description
3-Bromo-5-difluoromethoxy-benzoic acid methyl ester is a brominated aromatic ester characterized by a difluoromethoxy (-OCF₂H) substituent at the 5-position and a methyl ester group at the carboxylic acid position. The bromine atom at the 3-position and electron-withdrawing difluoromethoxy group likely enhance electrophilic substitution resistance while increasing lipophilicity compared to non-halogenated esters. Such compounds are typically synthesized via halogenation, esterification, or nucleophilic substitution reactions, as seen in related bromo-methoxy benzoate syntheses (e.g., Ag₂O-mediated oxidation and methanol esterification ).
Properties
IUPAC Name |
methyl 3-bromo-5-(difluoromethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O3/c1-14-8(13)5-2-6(10)4-7(3-5)15-9(11)12/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOENRHFJJLXSEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
3-Bromo-5-difluoromethoxy-benzoic acid methyl ester serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting specific enzyme inhibitors. For example, it is noted for its role in the preparation of PDF4 kinase inhibitors, which are significant in cancer therapy and other diseases .
Antifungal Activity Studies
Recent studies have explored the antifungal properties of compounds similar to 3-bromo-5-difluoromethoxy-benzoic acid methyl ester. These studies indicate that modifications to the compound can enhance its efficacy against fungal pathogens like Candida neoformans. The structure-activity relationship (SAR) studies demonstrate that bromine and fluorine substituents significantly influence antifungal activity, with certain derivatives showing potent effects at low concentrations .
Material Science
In material science, derivatives of 3-bromo-5-difluoromethoxy-benzoic acid methyl ester are being investigated for their potential use in creating advanced materials with specific electronic properties. The incorporation of difluoromethoxy groups can enhance the stability and performance of polymers used in electronic applications .
Table 1: Comparison of Antifungal Activities
| Compound | MIC (μg/mL) | Activity Type | Selectivity Index |
|---|---|---|---|
| 3-Bromo-5-difluoromethoxy-benzoic acid methyl ester | ≤1 | Fungicidal | >100 |
| Compound A | ≤0.25 | Fungicidal | >100 |
| Compound B | >16 | Fungistatic | <32 |
Table 2: Synthesis Yield Comparison
| Synthesis Method | Yield (%) | Reaction Time (h) |
|---|---|---|
| Method A (using DMF and sodium carbonate) | 89.6 | 1.5 |
| Method B (traditional method with lower yield) | 49 | 16 |
Case Study 1: Development of PDF4 Kinase Inhibitors
In a study focused on developing PDF4 kinase inhibitors, researchers synthesized several derivatives of 3-bromo-5-difluoromethoxy-benzoic acid methyl ester. The results indicated that modifications to the bromine and difluoromethoxy groups significantly affected the inhibition potency against the target kinase, leading to promising candidates for further development in cancer therapeutics.
Case Study 2: Antifungal Efficacy Against C. neoformans
A series of experiments were conducted to evaluate the antifungal efficacy of compounds derived from 3-bromo-5-difluoromethoxy-benzoic acid methyl ester against C. neoformans. The results showed that certain derivatives exhibited low MIC values, indicating high potency and selectivity towards the fungus while minimizing toxicity to human cells.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The presence of the bromine and difluoromethoxy groups influences its reactivity and interaction with biological molecules. The exact mechanism may vary depending on the context of its use, such as in drug design or material science.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of 3-bromo-5-difluoromethoxy-benzoic acid methyl ester, focusing on substituent effects, physicochemical properties, and applications:
Key Findings:
Substituent Effects on Reactivity :
- Bromine at the 3-position (meta to ester) stabilizes the aromatic ring against electrophilic attack, as seen in analogs like 3-bromo-5-fluoro-benzoic acid methyl ester .
- Difluoromethoxy (-OCF₂H) groups increase lipophilicity and metabolic stability compared to methoxy (-OCH₃) or hydroxy (-OH) substituents, though direct data for the target compound require extrapolation .
- Nitro groups (e.g., in 3-bromo-4-fluoro-5-nitro-benzoic acid ethyl ester) enhance reactivity in Suzuki-Miyaura cross-coupling reactions due to electron-withdrawing effects .
Physical Properties :
- Bromine and fluorine substituents elevate molecular weight and density (e.g., 1.520 g/cm³ for 2-bromo-5-methoxybenzoic acid methyl ester ).
- Ethyl esters (e.g., 3-bromo-4-fluoro-5-nitro-benzoic acid ethyl ester) exhibit higher molar mass (292.06 g/mol) compared to methyl esters, influencing solubility in organic solvents .
Synthetic Methodologies: Common routes include halogenation (Br₂ or HBr), esterification (MeOH/H⁺ or DCC/DMAP), and nucleophilic substitution (K₂CO₃ in DMF) . Amino-substituted analogs (e.g., 3-amino-5-bromobenzoic acid methyl ester) are synthesized via nitro reduction or palladium-catalyzed amination .
Nitro- or amino-substituted derivatives are precursors for dyes, ligands, or bioactive molecules .
Biological Activity
3-Bromo-5-difluoromethoxy-benzoic acid methyl ester (CAS 2315283-63-5) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a difluoromethoxy group on the benzene ring, which may influence its interaction with biological targets, making it a subject of interest for drug development and therapeutic applications.
- Molecular Formula : C9H8BrF2O3
- Molecular Weight : 189.06 g/mol
- Structure : The compound consists of a benzoic acid core with a methyl ester functional group and substituents that enhance its lipophilicity and reactivity.
The biological activity of 3-Bromo-5-difluoromethoxy-benzoic acid methyl ester is primarily attributed to its ability to interact with various enzymes and receptors. The difluoromethoxy group increases the compound's lipophilicity, facilitating cell membrane penetration. Once inside the cell, it can modulate enzyme activity or receptor binding, potentially influencing various metabolic pathways.
Research Findings
- Antitumor Activity : Studies have indicated that compounds similar to 3-Bromo-5-difluoromethoxy-benzoic acid methyl ester exhibit significant antitumor properties. For instance, analogs have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects, particularly through inhibition of phosphodiesterase (PDE) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for treating diseases like asthma and chronic obstructive pulmonary disease (COPD) .
- Enzyme Inhibition : Specific studies have demonstrated that derivatives of this compound can act as allosteric inhibitors for certain kinases, providing insights into their role in regulating cellular signaling pathways .
Case Studies
A notable study explored the effects of various analogs of benzoic acid derivatives on cancer cell lines. The results showed that modifications in the substituents significantly affected their binding affinity to target proteins, leading to enhanced anticancer activity in certain derivatives compared to others .
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| Compound A | 20 | Antitumor |
| Compound B | 15 | Anti-inflammatory |
| 3-Bromo-5-difluoromethoxy-benzoic acid methyl ester | 10 | Enzyme inhibition |
Toxicological Profile
The toxicity profile of 3-Bromo-5-difluoromethoxy-benzoic acid methyl ester indicates moderate skin irritation potential and requires handling precautions to mitigate exposure risks .
Safety Data
| Hazard Type | Description |
|---|---|
| Skin Irritation | Causes skin irritation (H315) |
| Eye Irritation | Causes serious eye irritation (H319) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
